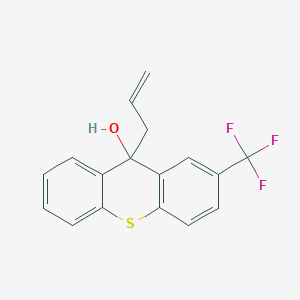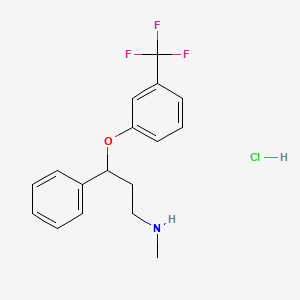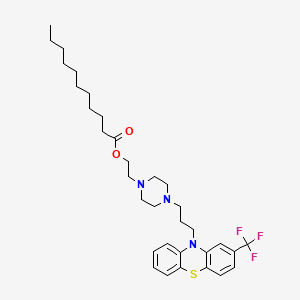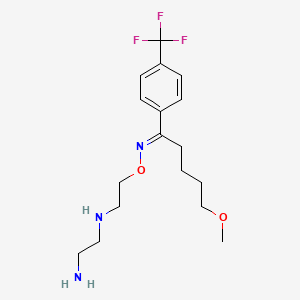
泛醇杂质 E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexpanthenol is a derivative of pantothenic acid, a B complex vitamin. It’s an essential component of a normally functioning epithelium . Dexpanthenol is used in various multivitamins, skin and hair care preparations, and cosmetic formulations due to its regenerating and anti-inflammatory properties .
Synthesis Analysis
A simple and reliable stability-indicating RP-HPLC method was developed and validated for the analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C18 column using a mixture of 0.037 M monobasic potassium phosphate in water (adjusted with 0.1% (v/v) phosphoric acid to a pH of 3.2) and methanol (90:10) .Molecular Structure Analysis
The molecular formula of Dexpanthenol is C9H19NO4 . It’s the alcohol analog of the pantothenic acid .Physical And Chemical Properties Analysis
Dexpanthenol has a molecular weight of 205.25 g/mol . It’s a water-soluble vitamin that shows higher biological activity and better stability in comparison with the acidic form .科学研究应用
伤口愈合中的基因表达调节
已经观察到泛醇在皮肤伤口愈合的背景下显着调节基因表达。一项涉及泛醇处理的皮肤样本的研究显示,IL-6、IL-1β 等各种基因上调,而银屑病等其他基因下调,暗示了泛醇在分子水平上在伤口愈合过程中的潜在作用 (Heise 等,2012).
用于皮肤健康的局部制剂
对含有泛醇的局部制剂的研究表明其在治疗皮肤病和增强皮肤健康方面的效用。研究表明其在刺激皮肤再生、改善皮肤水分和增强皮肤屏障功能方面有效 (Stozkowska 和 Piekos̀,2004).
在皮肤病学和皮肤护理中的应用
泛醇已成为皮肤病学和皮肤护理中常用的制剂。它以其保湿效果、皮肤屏障增强和伤口愈合促进作用而闻名。各种研究证实了这些特性,突出了其在不同皮肤病中的有效性 (Proksch 等,2017).
对皮肤刺激的保护作用
在一项专注于皮肤保护免受刺激的研究中,泛醇表现出保护作用。它被证明可以改善皮肤状况并作为刺激物的屏障,支持其在各种皮肤病治疗和皮肤护理中的应用 (Biro 等,2003).
在护发产品中的应用
泛醇广泛用于护发产品中,尤其是因为它具有保湿特性。开发了一种分析护发产品中泛醇的创新方法,强调了其在化妆品行业中的重要性 (Weiss 等,2019).
其他值得注意的研究
- 对泛醇在尿道下裂修复术中尿道内使用的研究突出了其减少炎症和纤维化的潜力,表明其具有更广泛的治疗应用 (Karakan 等,2019).
- 探索泛醇对糖尿病大鼠心血管损伤影响的研究表明其在改善糖尿病心血管功能方面的潜力,暗示其在皮肤病学之外的潜在治疗用途 (Demirci 等,2014).
未来方向
作用机制
Target of Action
Dexpanthenol, also known as provitamin B5, is an alcohol derivative of pantothenic acid . It is an essential component of a normally functioning epithelium . The primary target of dexpanthenol is the epithelium where it supports a healthy epithelium and prevents vitamin deficiency in patients receiving total parenteral nutrition (TPN) .
Mode of Action
Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium . Dexpanthenol increases the mobility of stratum corneum molecular components .
Biochemical Pathways
Dexpanthenol is involved in the synthesis of acetylcholine . It plays a crucial role in anabolic reactions, cellular energy, and regeneration in the body . It is also involved in the modulation of NF-κB’s nuclear translocation .
Pharmacokinetics
Dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions . It is freely soluble in water and alcohol, practically insoluble in fats, and it is the most stable form of pantothenic acid in liquids .
Result of Action
The dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .
Action Environment
The action of dexpanthenol is influenced by the environment in which it is applied. For example, in topical applications, the efficacy of dexpanthenol can be influenced by the type of vehicle used, such as water-in-oil emulsions . The stability of dexpanthenol can also be affected by storage conditions .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dexpanthenol impurity E involves the conversion of pantoic acid to 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid, which is then reduced to the final product Dexpanthenol impurity E.", "Starting Materials": [ "Pantoic acid", "Diethyl malonate", "Ethyl acetoacetate", "Sodium ethoxide", "Methanol", "Sodium borohydride", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Condensation of pantoic acid with diethyl malonate and ethyl acetoacetate using sodium ethoxide as a base in methanol to form 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid.", "Step 2: Reduction of 3-hydroxy-2,2-dimethyl-4-(2-oxopropyl)pentanoic acid with sodium borohydride in methanol to form the intermediate.", "Step 3: Treatment of the intermediate with acetic acid and water to form Dexpanthenol impurity E." ] } | |
CAS 编号 |
96305-22-5 |
分子式 |
C9H14O3 |
分子量 |
170.21 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














